2-Methylcyclobutanone
Overview
Description
2-Methylcyclobutanone is a cyclobutanone derivative with a methyl group at the second position, making it a key intermediate in various organic synthesis processes. This compound has garnered interest due to its potential utility in building complex molecular structures.
Synthesis Analysis
The synthesis of 2-methylenecyclobutanones (2-MCBones) can be efficiently performed through the Ca(OH)2-catalyzed aldol condensation of cyclobutanone and aldehydes, leading to (E)-2-MCBones. These products can further undergo Baeyer–Villiger (BV) oxidation catalyzed by (PhSe)2 with H2O2 at room temperature to yield 4-methylenebutanolides, showcasing a green and stereospecific pathway (Yu et al., 2014). Additionally, proline and secondary amine co-catalyzed condensation offer a facile approach to 2-MCBones under nearly neutral conditions, highlighting an alternative synthesis route from readily available materials (Yu et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-Methylcyclobutanone features a cyclobutane ring with a ketone functional group, making it prone to interesting chemical reactivities due to the ring strain and the polar carbonyl group.
Chemical Reactions and Properties
2-Methylcyclobutanone and its derivatives, such as 2-methylenecyclobutanones, undergo specific chemical reactions, including regio-specific hydrogenation over a Pd/C catalyst to produce 2-substituted cyclobutanones. This reaction utilizes atmospheric pressure H2 and occurs smoothly at room temperature, indicating the compound's utility in synthesizing intermediates for drugs and pesticides (Yang et al., 2019).
Scientific Research Applications
Synthetic Chemistry Applications :
- Facile Synthesis : 2-Methylenecyclobutanones can be synthesized using a Ca(OH)2-catalyzed direct condensation of cyclobutanone and aldehydes. This process is green, stereospecific, and occurs under mild conditions, making these compounds useful building blocks in synthesis (Yu et al., 2014).
- Hydrogenation Reactions : 2-Methylenecyclobutanones can undergo Pd/C-catalyzed hydrogenation at room temperature and atmospheric pressure, producing 2-substituted cyclobutanones. This is significant for drug and pesticide intermediate synthesis (Yang et al., 2019).
- Condensation Reactions : Using L-proline catalysts, 2-Methylenecyclobutanones are accessible from cyclobutanone and aldehydes. This method is direct and employs near-neutral catalysts (Yu et al., 2015).
Food Irradiation Detection :
- Marker for Irradiated Chicken : 2-Dodecylcyclobutanone has been synthesized and characterized as a potential marker for irradiated chicken meat and other lipid-containing foods (Boyd et al., 1991).
- Supercritical Fluid Extraction Method : This method is used for isolating 2-alkylcyclobutanones (markers) from irradiated fish, demonstrating their presence in all irradiated samples (Tewfik et al., 1999).
- Rapid Identification in Irradiated Food : 2-Dodecylcyclobutanone can be extracted from γ-irradiated food using acetonitrile, simplifying the identification process (Chan et al., 2014).
properties
IUPAC Name |
2-methylcyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-2-3-5(4)6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQENJRQBTHILBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934330 | |
Record name | 2-Methylcyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcyclobutanone | |
CAS RN |
1517-15-3 | |
Record name | 2-Methylcyclobutanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylcyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylcyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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